5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid
Description
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring an indole moiety fused to a pyrazole ring, with a carboxylic acid group at the 3-position of the pyrazole. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 227.22 g/mol and a purity of ≥95% . The compound is cataloged under CAS numbers EN300-143943 and 51843-31-3 .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCOJZLPIRKQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell biology.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes. These interactions often involve the formation of hydrogen bonds, which can lead to changes in the conformation and function of the target proteins.
Biochemical Pathways
For instance, they are involved in the metabolism of tryptophan, an essential amino acid. The metabolites produced by this pathway have various biological effects, including maintaining intestinal homeostasis and impacting liver metabolism.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure.
Result of Action
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid. For instance, the compound’s interaction with anions can lead to a drastic change in its absorption spectrum and color. This suggests that the compound’s action can be influenced by the presence of specific ions in its environment.
Biochemical Analysis
Biochemical Properties
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Biological Activity
5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid (CAS Number: 51843-31-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.22 g/mol. Its structure comprises an indole ring fused with a pyrazole moiety, which is critical for its biological activity. The compound's chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with hydrazones or other pyrazole precursors. Recent advancements in synthetic methodologies have improved yields and allowed for the exploration of various substituents on the indole and pyrazole rings, enhancing biological activity .
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound and its derivatives. The compound has shown efficacy against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Compounds similar to this compound exhibit significant antiproliferative effects with IC50 values ranging from to .
- Colon Cancer (HCT116) : Recent findings indicate that derivatives of this compound can inhibit growth with IC50 values as low as .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 | 6.76 | |
| Compound 23 | MDA-MB-231 | 0.71 | |
| Compound 5b | Various | Comparable to bosentan |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, although the potency varies among different derivatives:
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| This compound | E. coli | Weak | |
| Derivative A | S. aureus | Moderate |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
Study on Endothelin Receptor Antagonism
A study evaluated several derivatives for their ability to antagonize endothelin receptors, which are implicated in various pathologies including cancer. Compounds derived from this compound showed comparable efficacy to known antagonists like bosentan .
In Vivo Studies
In vivo assessments have confirmed the anticancer efficacy of these compounds in murine models, where they exhibited significant tumor reduction compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Indole Carboxylic Acid Derivatives
Key Observations :
- The presence of electron-withdrawing groups (e.g., nitro in compound 8 ) enhances antiviral potency compared to the base indole-pyrazole structure .
- Bulky substituents (e.g., phenylamino in 7a) correlate with antitumor efficacy, likely due to improved target binding .
Indole-Containing Heterocycles with Alternative Cores
Table 2: Comparison with Non-Pyrazole Indole Derivatives
Key Observations :
- The pyrazole-carboxylic acid scaffold shows broader enzyme-targeting versatility (e.g., HIV integrase, endothelin receptors) compared to oxazole or thiazolidinone analogs .
Key Observations :
- Thioxothiazolidinone-indole hybrids exhibit superior synthetic yields (up to 99%) compared to pyrazole-indole derivatives, though their toxicity profiles are less studied .
- Chlorinated pyrazole-carboxylic acids (e.g., 2,4-dichlorophenyl analog) pose higher handling risks .
Q & A
Q. What are the standard synthetic routes for 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The compound is typically synthesized via condensation reactions between indole and pyrazole precursors. A common approach involves:
- Refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (2.5–3 h, followed by filtration and recrystallization) .
- Cyclocondensation of hydrazide derivatives with cyanoacrylate esters, as outlined for structurally similar pyrazole-carboxylic acids (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate synthesis) .
Key Reaction Conditions Table:
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : For structural confirmation of indole and pyrazole moieties (¹H and ¹³C NMR).
- HPLC-MS : To assess purity and molecular weight.
- X-ray Crystallography : Resolve crystal structure (e.g., RCSB PDB ligand summaries use this for related compounds) .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Computational Reaction Design : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods) to predict optimal conditions (solvent, catalyst, temperature) .
- Process Control : Implement real-time monitoring (e.g., in situ FT-IR) to track intermediate formation and adjust parameters dynamically .
- Scale-Up Considerations : Optimize reactor design (e.g., continuous flow systems) to enhance mixing and heat transfer .
Example Workflow:
Simulate reaction pathways using density functional theory (DFT).
Validate predictions with small-scale experiments.
Apply machine learning to refine conditions based on experimental feedback .
Q. How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. low NO release)?
Methodological Answer:
- Comparative Assay Design : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in NO release may arise from assay sensitivity (e.g., use chemiluminescence detectors for low NO levels) .
- Mechanistic Profiling : Combine enzymatic assays (e.g., IC₅₀ determination) with molecular docking studies to correlate activity with structural interactions .
- Data Triangulation : Cross-reference results with structurally analogous compounds (e.g., 5-(2-naphthyl)-1H-pyrazole-3-carboxylic acid derivatives) to identify trends .
Case Study Table:
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
- Metabolite Identification : Use LC-HRMS to detect hydrolysis products (e.g., decarboxylation or indole ring oxidation) .
- Solid-State Stability : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Employ affinity chromatography with immobilized compound to pull down binding proteins .
- Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
- In Silico Modeling : Perform molecular dynamics simulations to study interactions with putative targets (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
